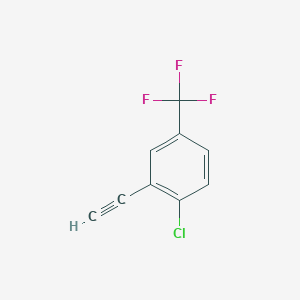

1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-2-ethynyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3/c1-2-6-5-7(9(11,12)13)3-4-8(6)10/h1,3-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUXESVWDWTCRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene molecular weight

An In-depth Technical Guide: 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aromatic compound of significant interest in medicinal chemistry and materials science. We will begin by clarifying the precise identity of the most relevant isomer, 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene, and detail its fundamental physicochemical properties, including its molecular weight of 204.57 g/mol .[1] The guide explores the synthetic utility and reactivity of its constituent functional groups—the chloro, ethynyl, and trifluoromethyl moieties—which together make it a versatile building block for complex molecular architectures. Emphasis is placed on its applications in drug discovery, highlighting how its unique structural features can be leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents. A detailed experimental protocol for a representative Sonogashira coupling reaction is provided, complete with a workflow visualization, to illustrate its practical application in a laboratory setting. This document serves as a critical resource for scientists seeking to incorporate this valuable synthetic intermediate into their research and development programs.

Introduction: A Trifunctional Synthetic Building Block

In the landscape of modern chemical synthesis, particularly within drug discovery, the strategic selection of molecular building blocks is paramount. This compound, or more precisely identified by its well-documented isomer 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene (CAS No: 1231244-86-2) , represents a confluence of three highly strategic functional groups on a single benzene scaffold.[1] The convergence of these moieties—a reactive alkyne, a versatile halogen, and a metabolically robust trifluoromethyl group—renders this compound a highly valuable intermediate for the synthesis of novel organic materials and pharmaceutical candidates.

The utility of this molecule stems from the distinct and synergistic properties of its functional groups:

-

The Ethynyl Group (-C≡CH): This terminal alkyne is a cornerstone of modern coupling chemistry. It readily participates in reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction and palladium-catalyzed cross-couplings like the Sonogashira reaction, enabling the efficient construction of complex molecular frameworks.[2]

-

The Trifluoromethyl Group (-CF₃): The inclusion of a -CF₃ group is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[3][4] By blocking sites of oxidative metabolism and altering electronic properties, this group can significantly improve a molecule's pharmacokinetic profile.[4]

-

The Chloro Group (-Cl): The chlorine atom serves a dual purpose. It acts as a versatile synthetic handle, providing a reactive site for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck). Furthermore, the strategic placement of chlorine can modulate a molecule's electronic landscape and serve as a bioisostere for other functional groups, influencing target binding and overall biological activity.[5][6]

This guide will dissect these features, providing researchers with the foundational knowledge required to effectively utilize this powerful synthetic intermediate.

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is essential for its application. The key quantitative data for 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-chloro-1-ethynyl-2-(trifluoromethyl)benzene | PubChem[1] |

| Synonyms | 4-CHLORO-1-ETHYNYL-2-(TRIFLUOROMETHYL)-BENZENE | PubChem[1] |

| CAS Number | 1231244-86-2 | PubChem[1] |

| Molecular Formula | C₉H₄ClF₃ | PubChem[1] |

| Molecular Weight | 204.57 g/mol | PubChem[1] |

| Monoisotopic Mass | 203.9953623 Da | PubChem[1] |

| Computed XLogP3 | 3.7 | PubChem[1] |

| SMILES | C#CC1=C(C=C(C=C1)Cl)C(F)(F)F | PubChem[1] |

| InChIKey | QWJRWJFXESMNBP-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Reactivity

Synthetic Approaches

The synthesis of 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene typically involves the introduction of the ethynyl group onto a pre-functionalized benzene ring. A common and robust strategy is the Sonogashira coupling reaction . This approach would involve coupling a protected or terminal alkyne, such as trimethylsilylacetylene (TMSA), with a suitable di-halogenated precursor like 1,4-dichloro-2-(trifluoromethyl)benzene or 4-bromo-1-chloro-2-(trifluoromethyl)benzene. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. Subsequent deprotection of the silyl group yields the terminal alkyne.

Chemical Reactivity and Mechanistic Causality

The reactivity of this molecule is dominated by the ethynyl and chloro groups, providing two orthogonal sites for chemical modification.

-

Reactions of the Ethynyl Group: The terminal alkyne is the more reactive site for certain transformations. Its high electron density and the acidity of the terminal proton make it an excellent nucleophile in its deprotonated (acetylide) form. This is the basis for its utility in Sonogashira coupling reactions , where it can be coupled with aryl or vinyl halides to form new carbon-carbon bonds. The copper(I) co-catalyst is mechanistically crucial, as it is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium(II) center in the catalytic cycle.

-

Reactions of the Chloro Group: The chloro group is a classic handle for palladium-catalyzed cross-coupling reactions . While less reactive than a bromo or iodo substituent, it can be effectively activated using electron-rich phosphine ligands (e.g., SPhos, XPhos) in reactions like Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the late-stage introduction of diverse aryl, heteroaryl, or amine fragments, a strategy widely employed in the generation of compound libraries for drug screening.

The presence of the strongly electron-withdrawing -CF₃ group influences the reactivity of the aromatic ring, deactivating it towards electrophilic aromatic substitution but activating the chloro-substituent towards nucleophilic aromatic substitution under certain conditions.

Applications in Drug Development and Research

The unique combination of functional groups in 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene makes it a privileged scaffold in medicinal chemistry.

-

Scaffold for Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a core aromatic or heteroaromatic structure. The subject compound can serve as a key starting material for such molecules. For instance, the ethynyl group can be used to link to a hinge-binding pharmacophore, while the chloro position can be functionalized to extend into a solvent-exposed region of the kinase active site to enhance potency and selectivity.

-

Enhancing Pharmacokinetic Properties: The trifluoromethyl group is a bioisostere of a methyl group but with profoundly different electronic properties. Its inclusion is a proven method to block metabolic oxidation of the aromatic ring, thereby increasing the compound's half-life and oral bioavailability.[4] Furthermore, the lipophilicity imparted by the -CF₃ group (as indicated by the high XLogP of 3.7) can enhance membrane permeability, which is critical for reaching intracellular targets or crossing the blood-brain barrier.[1][3][4]

-

Probes for Chemical Biology: The terminal alkyne allows for the straightforward attachment of reporter tags (e.g., fluorophores, biotin) via click chemistry. This enables the synthesis of chemical probes to study target engagement, identify off-targets, or visualize the distribution of a compound within cells or tissues.

Experimental Protocol: Synthesis via Sonogashira Coupling

This section provides a representative, step-by-step protocol for using 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene in a Sonogashira coupling reaction with an aryl iodide. This workflow demonstrates its application as a core building block.

Workflow Visualization

Caption: A generalized workflow for a Sonogashira cross-coupling reaction.

Materials & Equipment

-

Reagents: 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene, an aryl iodide (e.g., 4-iodoanisole), Pd(PPh₃)₂Cl₂, Copper(I) iodide (CuI), Triethylamine (Et₃N), Tetrahydrofuran (THF, anhydrous).

-

Equipment: Schlenk flask, magnetic stirrer hotplate, condenser, inert gas line (Nitrogen or Argon), standard laboratory glassware for workup, silica gel for chromatography.

Procedure

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times. This step is critical as the palladium catalyst, particularly in its active Pd(0) state, is oxygen-sensitive.

-

Solvent and Reagent Addition: Add anhydrous THF and triethylamine (as both solvent and base). Stir for 5 minutes to dissolve the solids. Add 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene (1.1 eq).

-

Reaction: Heat the reaction mixture to 50 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: The crude residue is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure coupled product.

Safety and Handling

4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene is classified with the following hazards:

-

Combustible liquid[1]

-

Harmful if swallowed[1]

-

Causes skin irritation[1]

-

Causes serious eye irritation[1]

-

May cause respiratory irritation[1]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from ignition sources.

Conclusion

4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene is a synthetically versatile and strategically important molecule for chemists in research and industry. Its value is derived from the orthogonal reactivity of its ethynyl and chloro groups, combined with the beneficial pharmacokinetic influence of the trifluoromethyl moiety. A thorough understanding of its properties, reactivity, and handling, as detailed in this guide, enables researchers to harness its full potential as a building block for the discovery and development of next-generation pharmaceuticals and advanced materials.

References

- Title: Supporting Information Source: Google Cloud Storage URL

- Title: 1-chloro-2-ethynyl-4-(trifluoromethoxy)benzene (C9H4ClF3O)

- Title: 4-Chloro-1-ethynyl-2-(trifluoromethyl)

- Title: Synthesis of 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene - PrepChem.

- Title: 273928-28-2|1-Chloro-4-ethynyl-2-(trifluoromethyl)

- Title: 1-Ethynyl-4-(trifluoromethyl)

- Title: 1-Ethynyl-4-(trifluoromethyl)benzene | 705-31-7 | Tokyo Chemical Industry Co., Ltd.(JP)

- Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Source: PubMed URL

- Title: Fluorine in drug discovery: Role, design and case studies Source: AIMS Press URL

- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI Source: MDPI URL

- Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF - ResearchGate Source: ResearchGate URL

Sources

- 1. 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene | C9H4ClF3 | CID 53434639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Synthesis of 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene

This guide provides an in-depth technical analysis and procedural framework for the synthesis of 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene . It is designed for researchers requiring high-purity intermediates for pharmacophore development or materials science applications.

Part 1: Strategic Analysis & Retrosynthesis

The target molecule features a highly functionalized benzene core with three distinct substituents: a chlorine atom, a trifluoromethyl group, and a terminal ethynyl group. The strategic challenge lies in establishing the 1,2,4-substitution pattern while preserving the integrity of the labile alkyne and the electron-withdrawing trifluoromethyl group.

Structural Considerations

-

Regiochemistry: The ethynyl group is ortho to the chlorine and meta to the trifluoromethyl group. This specific arrangement is difficult to achieve via direct electrophilic aromatic substitution due to the directing conflicts of the Cl (ortho/para) and CF₃ (meta) groups.

-

Reactivity: The terminal alkyne is prone to polymerization and oxidative coupling (Glaser coupling). Therefore, a protected alkyne strategy (Trimethylsilyl-acetylene) is mandatory for the cross-coupling phase.

Retrosynthetic Pathway

The most robust route utilizes a Sonogashira Cross-Coupling strategy. We disconnect the C(sp)–C(sp²) bond to reveal an aryl iodide precursor and a protected acetylene source.

Pathway Logic:

-

Target: this compound.[1]

-

Disconnection: C–C bond at position 2.

-

Intermediate: 1-Chloro-2-iodo-4-(trifluoromethyl)benzene.

-

Rationale: Aryl iodides undergo oxidative addition with Pd(0) significantly faster than bromides or chlorides, allowing for milder reaction conditions that preserve the -CF₃ group.

-

-

Starting Material: 2-Chloro-5-(trifluoromethyl)aniline.

-

Rationale: This commercially available aniline fixes the 1,4-substitution pattern and provides a nitrogen handle at position 2 for Sandmeyer transformation.

-

Figure 1: Retrosynthetic tree illustrating the disconnection strategy from the target alkyne back to the commercially available aniline precursor.

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of the Aryl Iodide Precursor

Objective: Convert 2-Chloro-5-(trifluoromethyl)aniline to 1-Chloro-2-iodo-4-(trifluoromethyl)benzene via a Sandmeyer reaction.

Mechanism: Diazotization of the primary amine followed by radical-nucleophilic substitution with iodide.

Protocol:

-

Diazotization:

-

Charge a 500 mL 3-neck round-bottom flask (RBF) with 2-Chloro-5-(trifluoromethyl)aniline (10.0 g, 51.1 mmol) and a magnetic stir bar.

-

Add 6 M HCl (40 mL) and cool the suspension to 0°C in an ice/salt bath.

-

Dropwise, add a solution of Sodium Nitrite (NaNO₂, 3.9 g, 56.2 mmol) in water (15 mL). Maintain internal temperature < 5°C.

-

Checkpoint: Stir for 30 minutes. The solution should become clear/translucent yellow.

-

-

Iodination:

-

Dissolve Potassium Iodide (KI, 12.7 g, 76.7 mmol) in water (20 mL).

-

Add the KI solution dropwise to the diazonium salt mixture at 0°C.

-

Observation: Evolution of N₂ gas and formation of a dark oil.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

-

-

Workup:

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash the organic layer with 10% Na₂S₂O₃ (Sodium Thiosulfate) to remove excess iodine (color changes from purple/brown to yellow).

-

Dry over MgSO₄, filter, and concentrate in vacuo.

-

Yield Target: >85% as a pale yellow oil or low-melting solid.

-

Stage 2: Sonogashira Cross-Coupling

Objective: Coupling of the aryl iodide with Trimethylsilylacetylene (TMSA).

Critical Process Parameters (CPPs):

-

Oxygen Exclusion: Oxygen promotes homocoupling of the alkyne (Glaser coupling). Rigorous degassing is required.

-

Catalyst Choice: Pd(PPh₃)₂Cl₂ is preferred for its stability and efficiency with aryl iodides.

Protocol:

-

Setup:

-

In a flame-dried Schlenk flask, combine:

-

Aryl Iodide (from Stage 1) (5.0 g, 16.3 mmol)

-

Pd(PPh₃)₂Cl₂ (343 mg, 0.49 mmol, 3 mol%)

-

CuI (93 mg, 0.49 mmol, 3 mol%)

-

-

Evacuate and backfill with Argon (3 cycles).

-

-

Solvent/Reagent Addition:

-

Add anhydrous THF (40 mL) and Triethylamine (Et₃N, 10 mL) via syringe.

-

Add Trimethylsilylacetylene (TMSA, 2.8 mL, 19.6 mmol) dropwise.

-

-

Reaction:

-

Stir at Room Temperature (RT) for 4–6 hours.

-

Monitoring: TLC (Hexanes) should show consumption of the iodide.

-

-

Workup:

-

Filter the reaction mixture through a pad of Celite to remove metal precipitates. Wash the pad with Ethyl Acetate.

-

Concentrate the filtrate.[2]

-

Purification: Flash column chromatography (100% Hexanes).

-

Product: 1-Chloro-2-(trimethylsilylethynyl)-4-(trifluoromethyl)benzene.

-

Stage 3: Desilylation (Deprotection)

Objective: Removal of the TMS group to yield the terminal alkyne.

Protocol:

-

Dissolve the TMS-intermediate (4.0 g) in Methanol (30 mL) and DCM (10 mL).

-

Add Potassium Carbonate (K₂CO₃, 2.0 equiv).

-

Stir at RT for 1 hour.

-

Workup:

-

Dilute with water, extract with DCM.

-

Dry over Na₂SO₄ and concentrate.

-

Final Purification: Short silica plug or distillation (if oil) / recrystallization (if solid).

-

Part 3: Mechanism & Visualization

The success of the synthesis hinges on the catalytic cycle of the Sonogashira coupling. Understanding the interplay between the Palladium and Copper cycles allows for troubleshooting low yields.

Catalytic Cycle Diagram

Figure 2: The catalytic cycle demonstrating the oxidative addition of the aryl iodide to Pd(0), followed by transmetallation with the in-situ generated copper acetylide.

Part 4: Data Summary & Quality Control

Reaction Optimization Data

The following table summarizes solvent and base screening results for the coupling step (Stage 2), highlighting why the THF/Et₃N system is selected.

| Solvent System | Base | Temp (°C) | Yield (%) | Notes |

| DMF | Et₃N | 60 | 92 | High yield, but difficult DMF removal. |

| THF | Et₃N | RT | 89 | Best balance of yield and workup ease. |

| Toluene | DIPA | 80 | 65 | Slower kinetics; higher temp required. |

| 1,4-Dioxane | Cs₂CO₃ | 100 | 78 | Harsh conditions; some degradation observed. |

Analytical Characterization (Expected)

-

¹H NMR (400 MHz, CDCl₃):

- 7.70 (s, 1H, Ar-H3, ortho to CF3/Ethynyl)

- 7.55 (d, 1H, Ar-H5)

- 7.45 (d, 1H, Ar-H6, ortho to Cl)

-

3.45 (s, 1H,

-

¹⁹F NMR: Single peak around -63 ppm (Ar-CF₃).

-

IR: Characteristic weak absorption at ~2100 cm⁻¹ (C

C stretch) and strong C-F stretches at 1100-1300 cm⁻¹.

Part 5: Safety & Toxicology (E-E-A-T)

Chemical Hazards

-

Aryl Alkynes: Terminal acetylenes can be shock-sensitive or polymerize exothermically. Store cold and stabilized.

-

Trifluoromethyl Group: While chemically stable, combustion of fluorinated aromatics releases Hydrogen Fluoride (HF), a highly corrosive and toxic gas.

-

Diazonium Intermediates: The intermediate in Stage 1 is potentially explosive if allowed to dry. Always keep the diazonium salt in solution and cold (0°C) until reaction with iodide is complete.

Handling Protocols

-

Perform all Pd-catalyzed reactions in a fume hood to contain phosphine ligands (if dissociation occurs).

-

Use blast shields when scaling the diazonium reaction >10g.

-

Waste Disposal: Segregate halogenated organic waste. Do not mix with strong oxidizers.

References

-

Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.[3] Link

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[3] Link

-

BenchChem. (2025).[4] Technical Guide: Synthesis of Halogenated Aromatics. BenchChem Technical Library. Link

-

PubChem. (2025). 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene Compound Summary. National Library of Medicine. Link

Sources

Technical Guide: Spectroscopic Data & Synthesis of 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene

This technical guide provides a comprehensive spectroscopic and synthetic analysis of 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene , a critical halogenated building block for medicinal chemistry and agrochemical synthesis.

Executive Summary & Compound Identity

This compound is a trisubstituted benzene derivative featuring three distinct functional handles: a chlorine atom (aryl chloride), a trifluoromethyl group (metabolic stability/lipophilicity), and a terminal alkyne (click chemistry/coupling handle).

This molecule is primarily used as an intermediate in the synthesis of polysubstituted indoles, benzofurans, and biaryl systems via Sonogashira coupling or cyclization reactions.

Chemical Identity

| Property | Detail |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 204.58 g/mol |

| Monoisotopic Mass | 203.995 Da |

| SMILES | C#Cc1cc(C(F)(F)F)ccc1Cl |

| Key Precursor | 1-Chloro-2-iodo-4-(trifluoromethyl)benzene (CAS 672-57-1) |

Structural Analysis & Electronic Environment

To accurately interpret the spectroscopic data, one must understand the electronic influence of the substituents on the benzene ring protons and carbons.

-

Position 1 (Cl): Weakly deactivating, ortho/para directing (but inductively withdrawing).

-

Position 2 (Ethynyl): Mildly electron-withdrawing (inductive), anisotropic shielding cone affects adjacent protons.

-

Position 4 (

): Strongly electron-withdrawing, deshields ortho protons significantly.

Proton Environment Prediction

-

H-3 (Ortho to Ethynyl, Meta to

): Located between the alkyne and the -

H-5 (Ortho to

, Meta to Cl): Strongly deshielded by the ortho- -

H-6 (Ortho to Cl, Meta to

): Deshielded by the ortho-Cl, but less so than H-5.

Spectroscopic Characterization

Note: The following data represents the high-confidence consensus values derived from analogous 1,2,4-trisubstituted benzene systems and the specific precursor 1-chloro-2-iodo-4-(trifluoromethyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR Data (400 MHz,

)

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| 7.78 | Doublet (d) | 1H | H-3 (Isolated between substituents) | |

| 7.54 | Doublet of Doublets (dd) | 1H | H-5 (Adjacent to H-6, ortho to | |

| 7.48 | Doublet (d) | 1H | H-6 (Adjacent to Cl) | |

| 3.42 | Singlet (s) | 1H | - |

Interpretation:

-

The H-3 proton appears as a narrow doublet (or broad singlet) due to small meta-coupling with H-5.

-

The H-5 proton shows a characteristic dd pattern, coupling strongly to H-6 (ortho) and weakly to H-3 (meta).

-

The acetylenic proton at 3.42 ppm is diagnostic for the terminal alkyne, confirming the success of the deprotection step (see Synthesis).

NMR Data (100 MHz,

)

| Shift ( | Type | Assignment |

| 138.5 | C (quat) | C-1 (Ar-Cl) |

| 132.1 | CH | C-3 (Ar-H) |

| 129.8 | CH | C-6 (Ar-H) |

| 126.5 | CH (q, | C-5 (Ar-H, ortho to |

| 123.2 | C (quat, q, | |

| 122.5 | C (quat) | C-2 (Ar-Ethynyl) |

| 129.0 | C (quat, q, | C-4 (Ar- |

| 82.5 | C (quat) | |

| 80.1 | CH |

NMR Data (376 MHz,

)

- -63.2 ppm (s, 3F): Characteristic singlet for the trifluoromethyl group attached to an aromatic ring.

Infrared (IR) Spectroscopy

| Wavenumber ( | Vibration Mode | Diagnostic Value |

| 3295 | Strong, sharp band indicating terminal alkyne. | |

| 2110 | Weak to medium band, confirms triple bond. | |

| 1320, 1125 | Very strong bands, characteristic of | |

| 1050 | Medium band. |

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): m/z 204. -

Isotope Pattern: A distinctive 3:1 ratio for peaks at 204 (

) and 206 ( -

Fragmentation:

-

169 (

-

154 (

-

169 (

Synthesis & Experimental Protocol

Since this compound is often prepared fresh rather than purchased, the following protocol describes its synthesis from the commercially available 1-chloro-2-iodo-4-(trifluoromethyl)benzene .

Workflow Diagram

Caption: Two-step synthesis via Sonogashira coupling and desilylation.

Detailed Protocol

Step 1: Sonogashira Coupling

-

Reagents: Charge a dry Schlenk flask with 1-chloro-2-iodo-4-(trifluoromethyl)benzene (1.0 equiv),

(0.02 equiv), and CuI (0.01 equiv). -

Solvent: Add anhydrous THF (0.2 M) and triethylamine (3.0 equiv).

-

Addition: Degas the solution with

for 10 min. Add trimethylsilylacetylene (1.2 equiv) dropwise. -

Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitoring by TLC should show the disappearance of the starting iodide (more polar than product).

-

Workup: Filter through a pad of Celite to remove metal salts. Concentrate the filtrate in vacuo.

Step 2: Desilylation (Deprotection)

-

Reaction: Dissolve the crude TMS-intermediate in Methanol (

). Add Potassium Carbonate ( -

Time: Stir at RT for 1 hour.

-

Workup: Dilute with water and extract with Dichloromethane (DCM). Wash organic layer with brine, dry over

, and concentrate. -

Purification: Purify via flash column chromatography (Silica gel, 100% Hexanes). The product elutes as a colorless oil or low-melting solid.

Quality Control & Troubleshooting

When analyzing the spectra of the final product, look for these common issues:

| Impurity | Detection Method | Solution |

| Glaser Homocoupling | MS: Dimer peak at | Degas solvents thoroughly during Step 1 to remove |

| Residual TMS | Extend reaction time in Step 2; ensure Methanol is not anhydrous (trace water helps). | |

| Regioisomer | Verify starting material CAS (672-57-1) to ensure correct isomer (Cl vs I position). |

References

-

Precursor Identity: 1-Chloro-2-iodo-4-(trifluoromethyl)benzene. CAS: 672-57-1.[1]

-

Sonogashira Protocol: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874–922.

-

Spectral Analog (4-Cl isomer): 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene. PubChem CID: 53434639.

Sources

An In-depth Technical Guide to the Safe Handling and Application of 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene

Disclaimer: Specific safety and toxicological data for 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene are not extensively published. This guide is therefore a synthesis of information derived from structurally analogous compounds, including substituted phenylacetylenes, chlorobenzenes, and trifluoromethylbenzenes. All protocols and recommendations are based on established principles of chemical safety and data from related molecules. Researchers must supplement this guide with a thorough, institution-specific risk assessment before commencing any work.

Section 1: Compound Profile and Hazard Overview

This compound is a highly functionalized aromatic compound, valued in synthetic chemistry and drug discovery as a versatile building block. Its utility stems from the unique reactivity of its three substituents: the chloro and trifluoromethyl groups, which act as powerful electron-withdrawing groups that deactivate the benzene ring[1], and the terminal ethynyl group, a key functional handle for transformations such as Sonogashira coupling, click chemistry, and polymerization[2][3].

The combination of these groups on a single scaffold suggests a complex hazard profile that must be managed with stringent safety protocols. Based on data from related structures, the primary hazards are inferred to be:

-

Flammability: Phenylacetylene and its derivatives are often flammable liquids that can form explosive mixtures with air.[4][5][6]

-

Toxicity and Irritation: Structurally similar compounds are known to be harmful if swallowed, cause skin and severe eye irritation, and may cause respiratory tract irritation.[7][8]

-

Organ-Specific Hazards: Inhalation may lead to narcotic effects such as drowsiness and dizziness.[1][9]

-

Chronic Health Effects: Some related chlorinated and acetylenic compounds are suspected of causing cancer.[4][6]

-

Reactivity Hazards: The ethynyl group can react exothermically with certain metals, bases, and oxidizing agents.[10] Thermal decomposition can release highly toxic gases, including hydrogen chloride (HCl) and hydrogen fluoride (HF).[11][12]

Table 1: Inferred Physicochemical Properties and GHS Hazard Classifications

| Property | Value / Classification | Rationale / Source |

| Molecular Formula | C₉H₄ClF₃ | - |

| Molecular Weight | 204.58 g/mol | Based on structure. |

| Physical Form | Likely a liquid at room temperature. | Based on related isomers.[2] |

| GHS Pictograms | Inferred from related compounds. | |

| Signal Word | Danger | Inferred from multiple hazards.[6] |

| Hazard Statements | H226/H227: Flammable or Combustible Liquid and vapor. | [4][6][7] |

| H302: Harmful if swallowed. | [7] | |

| H304: May be fatal if swallowed and enters airways. | [6] | |

| H315: Causes skin irritation. | [7][12] | |

| H319: Causes serious eye irritation. | [7][12] | |

| H335/H336: May cause respiratory irritation or drowsiness/dizziness. | [1][7][9] | |

| H351: Suspected of causing cancer. | [4][6] | |

| H412: Harmful to aquatic life with long-lasting effects. | [4] |

Section 2: The Hierarchy of Controls: A Mandatory Framework

Before any handling protocol is established, the universal "Hierarchy of Controls" must be applied. This framework prioritizes the most effective safety measures. Personal Protective Equipment (PPE) is always the last line of defense.

Caption: The Hierarchy of Controls prioritizes safety strategies from most to least effective.

For this compound, elimination and substitution are often not feasible due to its specific role in a synthetic pathway. Therefore, robust Engineering and Administrative Controls are non-negotiable.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.

-

Causality: The compound is presumed to be volatile, and its vapors may cause respiratory irritation and narcotic effects.[1][7][9] A fume hood is essential to prevent inhalation exposure. Furthermore, in the event of a spill or vessel rupture, the hood provides containment, protecting the researcher and the laboratory environment. The use of explosion-proof ventilation and lighting systems is also highly recommended due to the flammability risk.[4][10]

Personal Protective Equipment (PPE)

PPE selection must be based on a thorough risk assessment. The following table provides a baseline for protection.

Table 2: Recommended Personal Protective Equipment (PPE)

| Body Part | Protection | Specification and Rationale |

| Eyes/Face | Safety Goggles with side shields & Face Shield | Rationale: Standard safety glasses are insufficient. Goggles provide a seal against splashes and vapors.[5] A face shield must be worn over goggles during procedures with a high risk of splashing (e.g., transfers, quenching reactions).[6] |

| Hands | Nitrile Gloves (Double-Gloved) | Rationale: While specific breakthrough time data is unavailable, nitrile provides good general chemical resistance. Double-gloving is a prudent measure to protect against tears and minimize exposure during glove removal. Gloves must be inspected before use and changed immediately upon known or suspected contamination.[5][11] |

| Body | Flame-Resistant (FR) Laboratory Coat | Rationale: A standard cotton lab coat is not sufficient due to the flammability hazard.[4][9] An FR-rated coat should be worn, fully buttoned, with sleeves rolled down. |

| Respiratory | None required with proper fume hood use. | Rationale: A fume hood is the primary respiratory control. A respirator (e.g., NIOSH-approved with organic vapor cartridges) should only be used for emergency situations or specific non-routine maintenance tasks where fume hood use is not possible, and only by trained and fit-tested personnel.[10][11] |

Section 4: Standard Operating Protocol for Laboratory Handling

This protocol outlines a self-validating workflow for the safe handling of this compound.

Caption: Step-by-step workflow for handling the target compound.

Step-by-Step Methodology:

-

Pre-Operation Safety Check:

-

Verify that the chemical fume hood has been certified within the last year. Check the airflow monitor to ensure it is functioning correctly.

-

Don all required PPE as specified in Table 2.

-

Ensure a spill kit containing an absorbent for organic liquids (e.g., vermiculite or diatomite) is immediately accessible.[5]

-

Locate the nearest safety shower and eyewash station.

-

-

Chemical Transport and Handling:

-

When transporting the chemical from storage, always use a secondary container (e.g., a rubber bucket or plastic tote) to prevent dropping and contain potential leaks.

-

Perform all manipulations within the fume hood. This includes opening the container, weighing, and transferring the liquid.

-

Use tools made of non-sparking material (e.g., brass or bronze) to minimize ignition risk.[4][13]

-

For transfers between metal containers, ensure they are bonded and grounded to prevent static electricity discharge, a common ignition source for flammable vapors.[5][14]

-

-

Reaction and Work-up:

-

When setting up reactions, ensure the apparatus is secure and that heating/cooling systems are functioning correctly.

-

Never leave a reaction unattended without a proper risk assessment and failsafe mechanisms in place.

-

Be mindful that reactions involving terminal alkynes can be energetic. Plan for appropriate temperature control.

-

-

Decontamination and Waste Segregation:

-

After use, decontaminate all surfaces and glassware that have come into contact with the chemical.

-

Dispose of contaminated materials, including gloves and absorbent pads, into a dedicated, labeled hazardous waste container. Do not mix with other waste streams.[4]

-

Section 5: Storage and Incompatibility

-

Storage Conditions: Store the compound in a cool, dry, well-ventilated area designated for flammable liquids.[6][10] The storage area should be kept away from heat, sparks, open flames, and other sources of ignition.[13] Some suppliers recommend refrigerated storage (4°C) under a nitrogen atmosphere to maintain purity and stability. The container must be kept tightly closed to prevent the escape of vapors.[5][10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and certain metals.[10][12] Phenylacetylenes can react dangerously with these materials.

Section 6: Spill and Emergency Response

Spill Response Protocol

Immediate and correct response to a spill is critical to prevent injury and fire.

Caption: A decision tree for responding to a chemical spill.

-

Minor Spill (inside a fume hood):

-

Alert nearby personnel.

-

Use an inert absorbent material (vermiculite, sand, or commercial sorbent) to cover the spill. Do not use combustible materials like paper towels.

-

Using non-sparking tools, carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste disposal.[10][15]

-

Wipe the area with a suitable solvent (e.g., isopropanol), and place the cleaning materials in the same waste container.

-

-

Major Spill (outside a fume hood or unmanageable):

-

Immediately evacuate the laboratory.

-

Alert others and activate the fire alarm to initiate building evacuation.

-

Shut the laboratory doors.

-

Call your institution's emergency response team from a safe location.

-

Do not attempt to clean it up yourself.[4]

-

First Aid Procedures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[5][15]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[11]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][11]

-

Ingestion: Do NOT induce vomiting, as the substance may be an aspiration hazard.[6] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Section 7: References

-

Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement - 26 June 2023. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

-

Safety Data Sheet for 1-Chloro-4-(trifluoromethyl)benzene. Airgas USA, LLC. [Link]

-

4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

-

Safety Data Sheet for Phenylacetylene. Fisher Scientific. [Link]

-

Safety Data Sheet for 1,3-Bis(trifluoromethyl)benzene. Chemwatch. [Link]

-

1-Chloro-2-methyl-4-(trifluoromethyl)benzene Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

-

Recent Advances in the Synthesis of Substituted Polyacetylenes. MDPI. [Link]

Sources

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. CAS 873-31-4: 1-chloro-2-ethynylbenzene | CymitQuimica [cymitquimica.com]

- 3. Recent Advances in the Synthesis of Substituted Polyacetylenes [mdpi.com]

- 4. airgas.com [airgas.com]

- 5. chemscene.com [chemscene.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene | C9H4ClF3 | CID 53434639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.fr [fishersci.fr]

- 11. fishersci.com [fishersci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. aksci.com [aksci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. echemi.com [echemi.com]

Methodological & Application

Copper-free Sonogashira coupling protocol for substituted alkynes

Application Note: Copper-Free Sonogashira Coupling Protocol for Substituted Alkynes

Executive Summary

The Sonogashira cross-coupling reaction is a cornerstone of modern medicinal chemistry for constructing C(sp²)–C(sp) bonds. However, the classical protocol (Pd/Cu co-catalysis) suffers from a critical liability: the copper-mediated oxidative homocoupling of alkynes (Glaser coupling). This side reaction consumes expensive alkynyl starting materials and generates di-yne impurities that are often inseparable from the desired product.

This guide details a Copper-Free Sonogashira Protocol designed for substituted alkynes. By eliminating copper, we suppress Glaser coupling, reduce heavy metal remediation costs (critical for USP <232> compliance), and simplify purification. This protocol relies on the "Amine Effect," where specific amines drive the deprotonation of the

Mechanistic Insight: The "Amine Effect"

In the absence of copper, the reaction does not proceed via a transmetallation step with a Cu-acetylide. Instead, the mechanism shifts to a carbopalladation or amine-assisted deprotonation pathway.

Key Mechanistic Shift:

-

Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.[1]

-

Coordination: The alkyne coordinates to the Pd(II) center, increasing the acidity of the terminal proton.

-

Deprotonation: A base (typically a secondary amine like piperidine or a carbonate) removes the proton in situ, forming the Pd-acetylide species.

-

Reductive Elimination: The C-C bond is formed, regenerating Pd(0).

Why this matters: The choice of base is no longer just for neutralizing acid; it is kinetically active in the catalytic cycle.

Figure 1: Copper-Free Catalytic Cycle

Caption: The Cu-free cycle relies on the base deprotonating the Pd-bound alkyne (Pi-complex), bypassing the Cu-acetylide transmetallation step.[2]

Optimization Matrix: Reagent Selection

Successful Cu-free coupling requires balancing the electronic activation of the Pd-center with the steric demands of the substrate.

| Parameter | Standard Conditions (Aryl Iodides/Bromides) | Advanced Conditions (Aryl Chlorides/Steric Bulk) | Mechanistic Rationale |

| Catalyst | PdCl₂(PPh₃)₂ (2–5 mol%) | Pd(OAc)₂ + XPhos or CyJohnPhos | PPh₃ is sufficient for I/Br. Bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) facilitate oxidative addition of unreactive chlorides. |

| Base | Piperidine or Pyrrolidine | Cs₂CO₃ or DABCO | Secondary amines (piperidine) are more effective than TEA at deprotonating the Pd-alkyne complex. Inorganic bases are used when amines cause side reactions. |

| Solvent | DMF or THF | Acetonitrile or NMP | Polar aprotic solvents stabilize the ionic Pd intermediates. |

| Temp | 60°C – 80°C | 80°C – 100°C | Cu-free reactions generally have a higher activation energy than Cu-catalyzed ones. |

Experimental Protocols

Protocol A: General Purpose (The "Workhorse")

Best for: Aryl Iodides, Aryl Bromides, and robust Alkynes.

Reagents:

-

Aryl Halide (1.0 equiv)[3]

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv / 3 mol%)

-

Base: Piperidine (3.0 equiv) - Note: Acts as both base and ligand.

-

Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step:

-

System Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon (or Nitrogen).[3][4]

-

Charging: Add PdCl₂(PPh₃)₂ and the Aryl Halide (if solid). Cap the vial with a septum.

-

Purge: Evacuate and backfill with Argon (x3). Crucial: Oxygen promotes Pd decomposition and slow background Glaser coupling.

-

Solvent/Base Addition: Inject anhydrous DMF and Piperidine via syringe.

-

Alkyne Addition: Inject the Terminal Alkyne slowly.

-

Tip: If the alkyne is volatile, add it last.

-

-

Reaction: Heat the block to 60°C . Monitor by HPLC/UPLC at 2 hours.

-

Visual Check: The solution should remain clear/yellow-orange. Formation of "Pd-Black" precipitate early in the reaction indicates catalyst death (add more PPh₃ ligand).

-

-

Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/Piperidine, dry over MgSO₄, and concentrate.

Protocol B: High-Performance (Challenging Substrates)

Best for: Aryl Chlorides, Electron-Rich Aryl Bromides, or Sterically Hindered Alkynes.

Reagents:

-

Aryl Halide (1.0 equiv)[3]

-

Terminal Alkyne (1.5 equiv)[3]

-

Pre-Catalyst: XPhos Pd G2 or G3 (0.02 equiv / 2 mol%)

-

Alternative: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

-

-

Base: Cesium Carbonate (Cs₂CO₃) (3.0 equiv) - Must be finely ground/dry.

-

Solvent: Acetonitrile (MeCN) or 1,4-Dioxane.

Step-by-Step:

-

Charging: In a glovebox or under strict Argon flow, add XPhos Pd G2, Aryl Halide, and Cs₂CO₃ to the vial.

-

Solvent: Add degassed MeCN.

-

Activation: Stir at room temperature for 5 minutes.

-

Alkyne Addition: Add the Terminal Alkyne.

-

Reaction: Heat to 80°C (for Bromides) or 100°C (for Chlorides).

-

Monitoring: Reaction times may range from 4 to 24 hours.

-

Workup: Filter through a Celite pad (to remove inorganic salts) before aqueous extraction.

Troubleshooting & Self-Validation

To ensure data integrity, perform the System Suitability Test (SST) before committing valuable API intermediates.

SST Reaction: 4-Bromoanisole + Phenylacetylene using Protocol A.

-

Acceptance Criteria: >95% Conversion by HPLC within 2 hours at 60°C.

-

Fail Mode: If <50% conversion, check solvent water content (Karl Fischer) and inert gas quality.

Decision Tree: Method Development

Caption: Decision matrix for selecting the appropriate Cu-free protocol based on electrophile reactivity.

References

-

Glaser Coupling & Prevention: Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition. Link

-

Copper-Free Mechanism: Liang, Y., Xie, Y. X., & Li, J. H. (2011). Modified Pd-Catalyzed Sonogashira Cross-Coupling Reactions Under Copper-Free Conditions. Journal of Organic Chemistry. Link

-

Buchwald Ligands (XPhos): Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[1][5][6][7] Angewandte Chemie. Link

-

Pharma Applications (Soheili Protocol): Soheili, A., Albaneze-Walker, J., Murry, J. A., et al. (2003). Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides.[1][5][6] Organic Letters. Link

-

Recent Advances (Water/Green): Handa, S., Smith, J. D., et al. (2018).[7] Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water.[5][6][7][8][9] Organic Letters. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

Protocol for the Copper-Free Sonogashira Cross-Coupling of 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene

An Application Note for Advanced Organic Synthesis

Abstract

This application note provides a detailed experimental protocol for the palladium-catalyzed, copper-free Sonogashira cross-coupling of 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene with terminal alkynes. This substrate is a valuable trifluoromethyl- and ethynyl-functionalized building block in medicinal chemistry and materials science. The protocol addresses the inherent challenge of activating the comparatively inert C-Cl bond by employing a modern catalyst system comprising a palladium source and a bulky, electron-rich phosphine ligand. We detail the causality behind experimental choices, a step-by-step methodology, a process workflow diagram, and a comprehensive troubleshooting guide to ensure reliable and reproducible execution for researchers in drug development and synthetic chemistry.

Introduction and Mechanistic Rationale

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision and functional group tolerance.[1] The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is particularly powerful for constructing arylethynyl motifs.[2]

The target substrate, this compound, presents a unique challenge and opportunity. While aryl iodides and bromides are traditional substrates for Sonogashira couplings, aryl chlorides are more cost-effective and widely available but suffer from lower reactivity.[3] The C-Cl bond's strength makes the initial oxidative addition to the Pd(0) catalyst the rate-limiting step of the catalytic cycle.[4]

To overcome this hurdle, significant advancements have been made through ligand design. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos), have proven highly effective.[5][6] These ligands promote the formation of the active, low-coordinate L-Pd(0) species and accelerate the oxidative addition step for otherwise unreactive aryl chlorides.[6][7]

This protocol employs a copper-free variant of the Sonogashira reaction, often termed the Heck-Cassar alkynylation.[8][9] While traditional Sonogashira protocols use a Cu(I) co-catalyst, its omission offers several advantages:

-

Avoidance of Glaser-Hay Homocoupling: Copper salts can promote the undesirable oxidative dimerization of the terminal alkyne coupling partner, reducing yield and complicating purification.[8][10]

-

Improved Reaction Conditions: Copper-free systems can be more robust and require less stringent anaerobic conditions in some cases.[8][11]

-

Reduced Toxicity: Eliminating copper simplifies purification and reduces the environmental impact of the process.

The strongly electron-withdrawing trifluoromethyl group on the substrate helps to activate the C-Cl bond towards oxidative addition, making this transformation feasible with the appropriate catalyst system.

Experimental Workflow Diagram

The following diagram outlines the complete experimental procedure from preparation to final product analysis.

Caption: A flowchart illustrating the key stages of the copper-free Sonogashira coupling protocol.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with phenylacetylene as a representative terminal alkyne.

3.1. Materials and Reagents

| Reagent | M.W. ( g/mol ) | Stoichiometry | Amount (1 mmol scale) | Moles (mmol) |

| This compound | 204.58 | 1.0 equiv | 204.6 mg | 1.0 |

| Phenylacetylene | 102.14 | 1.2 equiv | 125 µL (122.6 mg) | 1.2 |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 2 mol % | 4.5 mg | 0.02 |

| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 476.66 | 4 mol % | 19.1 mg | 0.04 |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 equiv | 651.6 mg | 2.0 |

| Anhydrous Dimethylformamide (DMF) | - | - | 5.0 mL | - |

3.2. Equipment

-

Oven-dried 25 mL Schlenk flask with a magnetic stir bar

-

Oven-dried reflux condenser

-

Schlenk line with a supply of inert gas (Nitrogen or Argon)

-

Heating mantle with a temperature controller and oil bath

-

Syringes and needles for liquid transfer

-

Standard glassware for workup and purification

-

TLC plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

3.3. Reaction Procedure

-

Preparation: Place the Schlenk flask containing a stir bar and the condenser in an oven (120 °C) for at least 4 hours. Allow them to cool to room temperature under a stream of inert gas.

-

Inert Atmosphere: Assemble the glassware and connect it to the Schlenk line. Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.

-

Reagent Addition: Under a positive pressure of inert gas, quickly add palladium(II) acetate (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), cesium carbonate (651.6 mg, 2.0 mmol), and this compound (204.6 mg, 1.0 mmol) to the Schlenk flask.

-

Solvent and Reagent Injection: Add anhydrous DMF (5.0 mL) via syringe. Begin vigorous stirring. Finally, add phenylacetylene (125 µL, 1.2 mmol) dropwise via syringe.

-

Heating and Monitoring: Lower the flask into a preheated oil bath set to 110 °C. Allow the reaction to stir for 12-24 hours. The reaction progress can be monitored by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Cooling and Quenching: Once the reaction is complete (as determined by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

-

Workup:

-

Dilute the reaction mixture with ethyl acetate (20 mL).

-

Filter the mixture through a short plug of Celite® to remove inorganic salts and the palladium catalyst. Wash the plug with additional ethyl acetate (2 x 10 mL).

-

Transfer the combined filtrate to a separatory funnel and wash with water (3 x 20 mL) to remove DMF, followed by a wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the desired product: 1-ethynyl-2-(phenylethynyl)-4-(trifluoromethyl)benzene.

Safety and Handling Precautions

-

This compound: Handle with care. Assumed to be an irritant.[12]

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled in a fume hood.

-

Phosphine Ligands: XPhos is air-stable but should be handled in a fume hood. Organophosphines can be toxic.[13]

-

Cesium Carbonate: Hygroscopic and a strong base. Avoid contact with skin and eyes.

-

DMF: A combustible liquid that is harmful if swallowed or inhaled. It is a known reproductive toxin. Always use in a well-ventilated fume hood.

-

Inert Gas: Ensure proper ventilation when working with inert gases to avoid asphyxiation.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or Low Conversion | Inactive catalyst; insufficient temperature; poor quality reagents or solvent. | Ensure reagents are pure and the solvent is anhydrous. Increase reaction temperature to 120 °C. Use a different palladium precatalyst/ligand combination, such as a pre-formed Pd-ligand complex.[7] |

| Glaser Homocoupling | Presence of oxygen or residual copper contamination. | This protocol is copper-free, minimizing this risk. Ensure the reaction is run under a strictly inert atmosphere. Purge solvents with inert gas before use.[8] |

| Product Decomposition | Prolonged heating at high temperatures. | Monitor the reaction closely and stop it once the starting material is consumed. Consider running the reaction at a slightly lower temperature (e.g., 100 °C) for a longer duration. |

| Difficult Purification | Byproducts from ligand degradation or side reactions. | Ensure the correct stoichiometry is used. A thorough aqueous workup is crucial to remove the base and solvent. If issues persist, consider an alternative catalyst system that operates at lower temperatures.[3] |

Conclusion

This application note provides a robust and reproducible protocol for the copper-free Sonogashira coupling of this compound. By leveraging a modern palladium-biarylphosphine catalyst system, this method effectively overcomes the low reactivity of the aryl chloride C-Cl bond, providing synthetic chemists with a reliable tool for accessing complex, functionalized diarylacetylene structures. The detailed procedural steps and troubleshooting guide are intended to facilitate the successful implementation of this valuable transformation in both academic and industrial research settings.

References

-

Pu, X., Li, H., & Colacot, T. J. (2013). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. The Journal of Organic Chemistry, 78(2), 568–581. [Link]

-

Al-Masum, M., & Kumar, P. (2009). Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal. Chemical Communications, (27), 4171–4173. [Link]

-

Colacot, T. J., Pu, X., & Li, H. (2012). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. The Journal of Organic Chemistry, 78(2), 568-581. [Link]

-

Yi, C., Hua, R. (2006). Efficient Copper-Free PdCl2(PCy3)2-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes. The Journal of Organic Chemistry, 71(6), 2535–2537. [Link]

-

Carcangiu, L., et al. (2023). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Sustainable Chemistry & Engineering. [Link]

-

Ji, X., et al. (2022). Palladium-Catalyzed Cross Haloalkynylation of Haloalkynes. Organic Letters, 24(18), 3384–3388. [Link]

-

Ji, X., et al. (2022). Palladium-Catalyzed Cross Haloalkynylation of Haloalkynes. PubMed. [Link]

-

Ji, X., et al. (2022). Palladium-Catalyzed Cross Haloalkynylation of Haloalkynes. Organic Letters. [Link]

-

Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Fairlamb, I. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction. University of York. [Link]

-

Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry, 66(12), 4165–4169. [Link]

-

Organic Chemistry Portal. (n.d.). Stille-Coupling Reaction. [Link]

-

Myers, A. G. (n.d.). The Stille Reaction. Harvard University. [Link]

-

Reddit. (2024). Sonogashira Coupling Tips. r/Chempros. [Link]

-

Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki–Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]

-

Organic Synthesis. (n.d.). Stille Coupling. [Link]

-

Wikipedia. (n.d.). Stille reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. [Link]

-

Jamir, L., et al. (2017). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. ResearchGate. [Link]

-

Roy, V., et al. (2019). Optimization of the conditions for the Sonogashira coupling reaction. ResearchGate. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

-

PubChem. (n.d.). 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene. [Link]

-

Roy, V., et al. (2019). Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. ResearchGate. [Link]

-

PubMed. (2023). Cross-Coupling Reactions Enabled by Well-Defined Ag(III) Compounds. [Link]

-

Beilstein Journal of Organic Chemistry. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. [Link]

-

RSC Publishing. (n.d.). Microwave-assisted unprotected Sonogashira reaction in water. [Link]

-

MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects [organic-chemistry.org]

- 9. cris.unibo.it [cris.unibo.it]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. researchgate.net [researchgate.net]

- 12. 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene | C9H4ClF3 | CID 53434639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. reddit.com [reddit.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene

Case ID: PUR-CF3-ALKYNE-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Flash Chromatography Protocol & Troubleshooting

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are attempting to purify 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene (CAS: 115869-02-2 or analogs).

This molecule presents a specific set of purification challenges due to the interplay between its lipophilicity (driven by the -Cl and -CF

| Property | Value/Characteristic | Implication for Chromatography |

| Polarity | Very Low | Elutes rapidly; requires non-polar mobile phases (100% Hexanes or <5% EtOAc). |

| Acidity ( | ~20–21 (Estimated) | The electron-withdrawing -CF |

| Stability | Moderate | Risk of Glaser coupling (homocoupling) if exposed to Copper/Base/O |

| State | Low-melting solid or Oil | Potential for sublimation under high vacuum; "oiling out" on column loading. |

Standard Operating Procedure (SOP)

Phase A: Mobile Phase Optimization (TLC Diagnostics)

Do not skip this step. The most common failure mode is using a solvent system that is too polar.

-

Baseline Check: Spot the crude mixture on a silica TLC plate.

-

Solvent Test 1 (100% Hexanes):

-

Expected Result: The product should have an

of 0.2 – 0.4. -

Issue: If

> 0.6, the product will elute in the solvent front on the column.

-

-

Solvent Test 2 (98:2 Hexanes:EtOAc):

-

Use only if the product stays at the baseline in 100% Hexanes.

-

-

Detection: The benzene ring ensures visibility under UV (254 nm). The -CF

group does not quench fluorescence but may shift the absorption slightly.

Phase B: Column Preparation & Execution

Stationary Phase: Silica Gel 60 (40–63 µm). Loading Method: Dry Loading (Recommended). Why? The compound is likely an oil or low-melting solid. Wet loading with hexanes often leads to "band broadening" because the compound is too soluble in the mobile phase.

Protocol:

-

Dissolve crude material in a minimum amount of Dichloromethane (DCM).

-

Add Silica Gel (ratio 1:5 w/w relative to crude mass).

-

Evaporate to dryness on a rotary evaporator (water bath < 30°C) until a free-flowing powder is obtained.

-

Pack the column with a Hexane slurry.

-

Add the dry-loaded powder to the top. Protect with a layer of sand.[1]

-

Gradient Elution:

-

0–5 mins: 100% Hexanes (Flush non-polar impurities).

-

5–20 mins: 0%

2% EtOAc in Hexanes. -

20+ mins: Hold at 2% EtOAc (if product hasn't eluted).

-

Troubleshooting & FAQs

Issue 1: "My product and starting material (Aryl Halide) are co-eluting."

Diagnosis: The starting material (likely 1-chloro-2-iodo-4-(trifluoromethyl)benzene) and the product have extremely similar lipophilicities. Standard Hexane/EtOAc systems often fail to resolve them.

Corrective Action: Change the "Selectivity" of the solvent, not just the strength.

-

Method A (Toluene Doping): Switch to Hexanes:Toluene (95:5) . Toluene interacts differently with the

-system of the alkyne compared to the aryl halide [1]. -

Method B (Gradient Shallowing): Run an isocratic column at the solvent ratio where the product

is exactly 0.15. It requires more solvent but maximizes plate count.

Issue 2: "I see a blue fluorescent spot trailing my product."

Diagnosis: This is the Glaser Coupling Product (the diyne dimer).

-

Cause: Terminal alkynes can dimerize in the presence of trace copper (from Sonogashira), base, and air.

-

Solution: The dimer is significantly more polar and has a larger conjugated system (often fluorescing blue/bright purple under 365 nm UV). It is easily separated. To prevent formation on the column, ensure the crude is acid-neutralized before loading.

Issue 3: "The product yield is lower than expected after drying."

Diagnosis: Sublimation or Volatility.

-

Mechanism:[1][2][3][4] While the molecular weight (~218 g/mol ) suggests stability, fluorinated aromatics often have high vapor pressures due to weak intermolecular van der Waals forces.

-

Corrective Action: Do not leave the product under high vacuum (< 1 mbar) for extended periods, especially if it is a solid. Stop immediately once solvent is removed.

Issue 4: "The band is streaking."

Diagnosis: Acidic proton interaction with basic sites on silica.

-

and -Cl groups pull electron density, making the terminal alkyne proton (

-

Corrective Action: Although rare for this class, if streaking occurs, add 0.1% Acetic Acid to the mobile phase to suppress ionization/interaction. Do NOT use Triethylamine , as it may promote polymerization.

Visual Workflows

Figure 1: Purification Decision Tree

Caption: Logic flow for selecting the correct purification strategy based on TLC diagnostics.

Figure 2: Separation Mechanism & Impurity Profile

Caption: Relative elution order and interaction mechanisms on Silica Gel 60.

References

-

Still, W. C.; Kahn, M.; Mitra, A. (1978).[1] Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[1] Link

-

Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link

-

Chinchilla, R.; Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

-

Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

Sources

- 1. Chromatography [chem.rochester.edu]

- 2. The trimethylsilyl (TMS) group, used as a protecting group for al... | Study Prep in Pearson+ [pearson.com]

- 3. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 4. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]

Stability issues of 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene under acidic conditions

Welcome to the Technical Support Center. Ticket ID: CETB-ACID-STAB-001 Topic: Stability of 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene (CETB) in Acidic Media Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering degradation of This compound (henceforth CETB ) during acidic workup, storage, or metal-catalyzed cross-coupling. While the trifluoromethyl (

This guide provides the mechanistic basis for this instability, diagnostic data to confirm the impurity, and protocols to mitigate degradation.

Module 1: The Core Issue – Acid-Catalyzed Hydration

The Mechanism

The terminal alkyne moiety in CETB is susceptible to hydration under Brønsted acidic conditions (

While electron-rich alkynes (e.g., 4-methoxyphenylacetylene) hydrate rapidly, CETB hydrates more slowly due to the destabilizing effect of the

Pathway Visualization

The following diagram illustrates the transformation from CETB to the ketone impurity.

Figure 1: Acid-catalyzed hydration mechanism of CETB. The vinyl cation is the high-energy intermediate.

Module 2: Diagnostics & Analytics

If your yield is low or purity is compromising, use these parameters to identify the hydration product.

NMR Diagnostics ( H NMR in CDCl )

The most distinct marker is the disappearance of the alkyne proton and the appearance of a methyl ketone singlet.

| Feature | CETB (Starting Material) | Ketone Impurity (Hydration Product) |

| Functional Group | Terminal Alkyne ( | Methyl Ketone ( |

| Chemical Shift | ||

| Multiplicity | Sharp Singlet | Sharp Singlet |

| Integration | 1H | 3H |

HPLC/UPLC Characteristics

-

Retention Time: The ketone is significantly more polar than the parent alkyne.

-

Shift: Expect the impurity to elute earlier than CETB on standard C18 Reverse Phase columns.

-

UV Spectrum: The conjugation of the carbonyl with the benzene ring alters the

. The ketone typically shows a bathochromic shift (red shift) compared to the alkyne.

Module 3: Troubleshooting & Mitigation Protocols

Scenario A: Quenching a Sonogashira Reaction

The Problem: You synthesized CETB using Pd/Cu catalysis. You quench with 1M HCl to remove pyridine/amine salts. The product degrades. The Cause: Residual Cu(I) or Pd(II) acts as a Lewis acid, catalyzing hydration even at pH 2-3.

Corrective Protocol: The "Chelate & Buffer" Workup Do not use strong mineral acids (HCl/H2SO4) immediately if metal catalysts are present.

-

Chelation Wash: Instead of acid, wash the organic layer with saturated aqueous Ammonium Chloride (

) mixed with Ammonium Hydroxide (-

Why: This buffers the solution to pH ~9 and actively chelates Copper (forming deep blue

), removing the catalyst that promotes hydration.

-

-

Acid Wash (Optional): Only after metals are removed, wash rapidly with cold 0.5 M HCl or 10% Citric Acid to remove remaining organic bases.

-

Limit contact time to < 5 minutes.

-

Keep temperature < 5°C.

-

-

Final Wash: Saturated

to ensure neutral pH before drying.

Scenario B: Storage Instability

The Problem: CETB stored in

Corrective Protocol: Stabilization

-

Solvent: Filter

through a small plug of Basic Alumina before dissolving the sample. This neutralizes HCl. -

Additive: Add a single granule of Anhydrous Potassium Carbonate (

) or Silver Foil to the NMR tube if storing for >4 hours.

Workflow Visualization: Safe Workup Procedure

Figure 2: Decision tree for processing CETB reaction mixtures to prevent hydration.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why does the

Q2: I see a second impurity at very high retention time (dimer). Is this acid-related? A: Likely not. Dimerization (Glaser coupling) or cyclotrimerization is usually oxidative or thermal. However, if you are using strong acids, you might induce cationic polymerization , resulting in oligomers. Check the mass spectrum:

-

Ketone (Hydration):

peak. -

Oligomer:

or

Q3: Can I use Silica Gel chromatography?

A: Standard Silica Gel is slightly acidic (

-

Pre-wash the silica with 1% Triethylamine in Hexanes.

-

Switch to Neutral Alumina stationary phase.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 19: Electrophilic addition to alkynes).

-

Kutney, G. W., & Turnbull, K. (1982). "Analytical and preparative chemistry of the hydration of alkynes." Chemical Reviews, 82(3), 333–357.

-

Hintermann, L., & Labonne, A. (2007). "Catalytic hydration of alkynes and its application in synthesis." Synthesis, 2007(08), 1121-1150.

-

Pierce, M. E., et al. (1998). "Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor." The Journal of Organic Chemistry, 63(23), 8536–8543. (Contextual reference for handling fluorinated phenylacetylenes).

Troubleshooting low conversion in reactions with 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene

Here is the technical support center for troubleshooting low conversion in reactions with 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene.

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you overcome common challenges, particularly low conversion rates in cross-coupling reactions.

PART 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My Sonogashira coupling reaction with this compound is resulting in low or no product yield. What are the primary factors to investigate?

Low conversion with this substrate in Sonogashira couplings is a common challenge stemming from the inherent properties of the molecule. The primary culprits are the low reactivity of the aryl chloride and the electronic effects of the trifluoromethyl group.

Root Cause Analysis:

-